molecular formula C18H28N2O2 B11354466 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methylphenoxy)acetamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B11354466
M. Wt: 304.4 g/mol
InChI Key: OBLJDIWAINDEFJ-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methylphenoxy)acetamide is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 1-(dimethylamino)cyclohexylmethanol. This intermediate is then reacted with 2-(2-methylphenoxy)acetyl chloride under controlled conditions to form the final product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with particular molecular targets sets it apart from similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H28N2O2/c1-15-9-5-6-10-16(15)22-13-17(21)19-14-18(20(2)3)11-7-4-8-12-18/h5-6,9-10H,4,7-8,11-14H2,1-3H3,(H,19,21)

InChI Key

OBLJDIWAINDEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

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